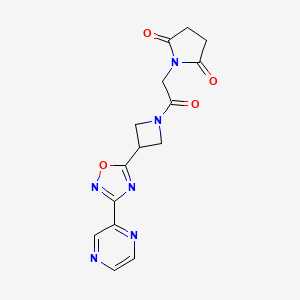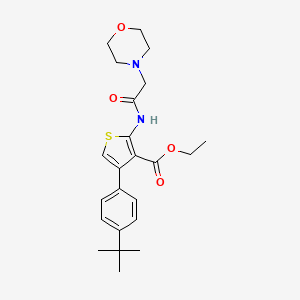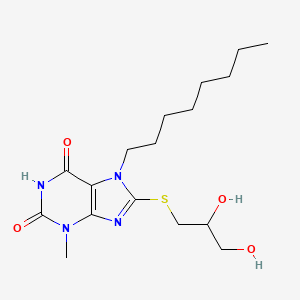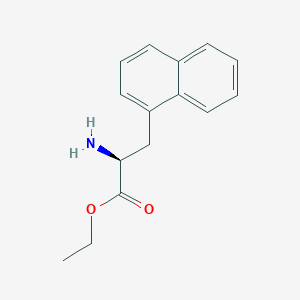
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Pathways : Research into the synthesis of quinazoline derivatives, including "5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide," involves exploring various chemical reactions to enhance the efficiency and yield of these compounds. A notable synthesis approach involves reactions of anthranilamide with isocyanates, leading to the formation of dihydro-oxazolo[2,3-b]quinazolin-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-ones, demonstrating the versatility of anthranilamide in producing quinazoline derivatives under different conditions (J. Chern et al., 1988).
Biological Activities and Therapeutic Potentials
Anticancer Activity : Novel quinazolinone derivatives exhibit significant anticancer activity. For instance, specific derivatives have been synthesized and evaluated for their in vitro anticancer potential, showing promising results against various cancer cell lines. This highlights the potential therapeutic applications of quinazolinone compounds in cancer treatment (B. Kapoor et al., 2017).
Antiviral Activity : Quinazolinone derivatives have been studied for their antiviral properties against a range of viruses, including DNA and RNA viruses. Research into bis[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfanes and 3-(mercaptoalkyl)quinazolin-2,4(1H,3H)-diones reveals significant antiviral activity, underscoring the potential of quinazolinone compounds in developing new antiviral drugs (M. Gütschow et al., 1995).
Antimicrobial Activity : The antimicrobial potential of quinazolinone derivatives, particularly against bacterial and fungal pathogens, is a key area of research. Synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity, indicating their potential as antimicrobial agents (B. Kapoor et al., 2017).
Anticonvulsant Activity : Quinazolinone derivatives are also explored for their anticonvulsant activities. The synthesis and evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives for anticonvulsant activity provide insights into the therapeutic potential of these compounds in treating seizure disorders (Wassim El Kayal et al., 2022).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources.
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h2-4,7-8H,1,5-6,9-11H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBZHHVGYANEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)
![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)


![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
![Methyl 4-chloro-3-[(3-phenyladamantanyl)carbonylamino]benzoate](/img/structure/B2631981.png)


![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)



![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)